N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine is a complex organic compound characterized by the presence of both methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine typically involves a multi-step process. One common method starts with the preparation of the intermediate 2,3-dimethoxybenzyl chloride, which is then reacted with 3-(trifluoromethyl)benzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dimethoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine
- N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine
- N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(difluoromethyl)phenyl]methanamine
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-4-6-13(16(15)23-2)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMAWYSOCHOABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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